![molecular formula C11H6F4N4S B287481 6-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287481.png)
6-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in inflammation, cancer, or microbial growth.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 6-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some possible areas of research include:
1. Further studies on the mechanism of action of the compound to better understand its potential therapeutic applications.
2. The development of new drugs based on the chemical structure of this compound.
3. The investigation of the compound's potential toxicity and the development of methods to mitigate any adverse effects.
4. The exploration of the compound's potential applications in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
5. The investigation of the compound's potential interactions with other drugs or compounds, to better understand its potential uses in combination therapies.
Conclusion:
In conclusion, this compound is a promising compound for the development of new drugs. Its potential therapeutic applications, as well as its range of biochemical and physiological effects, make it an interesting candidate for further study. However, more research is needed to fully understand the mechanism of action and potential toxicity of the compound, as well as its potential uses in the treatment of various diseases.
Synthesemethoden
The synthesis of 6-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluorobenzylamine with 2-chloro-1,3,4-thiadiazole-5-carbonyl chloride in the presence of triethylamine. This reaction leads to the formation of the intermediate compound, which is then treated with trifluoroacetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound 6-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C11H6F4N4S |
---|---|
Molekulargewicht |
302.25 g/mol |
IUPAC-Name |
6-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H6F4N4S/c12-7-4-2-1-3-6(7)5-8-18-19-9(11(13,14)15)16-17-10(19)20-8/h1-4H,5H2 |
InChI-Schlüssel |
RDBFHUCUXMYCOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)C(F)(F)F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.